Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate
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Overview
Description
Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is a compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound features a thiophene ring, a sulfur-containing heterocycle, which is known for its diverse applications in medicinal chemistry and material science . The presence of the oxirane ring and the thiophene moiety makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with a suitable epoxidizing agent under controlled conditions . The reaction typically requires a catalyst and an appropriate solvent to facilitate the formation of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols .
Scientific Research Applications
Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylthiophene: A thiophene derivative with similar structural features but lacking the oxirane ring.
Methyl 3-(5-methylthiophen-2-yl)propanoate: A compound with a similar thiophene moiety but different functional groups.
Uniqueness
Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is unique due to the presence of both the oxirane ring and the thiophene moiety. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry .
Biological Activity
Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is an organic compound characterized by its oxirane structure and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial properties and applications in organic synthesis.
Chemical Structure and Properties
- Molecular Formula : C11H14O3S
- Molecular Weight : 226.29 g/mol
- IUPAC Name : this compound
- CAS Number : 1517024-28-0
The unique oxirane structure provides this compound with distinct reactivity, particularly in biological systems where it may interact with various molecular targets.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene compounds demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antibacterial Activity of Related Compounds
Compound Name | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
---|---|---|---|
Compound A | 0.004 | 0.008 | E. coli |
Compound B | 0.015 | 0.030 | S. aureus |
Methyl 2,3-Dimethyl Compound | TBD | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are yet to be determined but are expected to be competitive based on the activity of similar compounds.
The oxirane ring's electrophilic nature allows it to react with nucleophiles in biological molecules, potentially leading to covalent modifications that disrupt normal cellular functions. Additionally, the presence of the thiophene group may enhance the compound's interaction with specific enzymes or receptors, further contributing to its biological activity.
Case Studies
-
Antibacterial Efficacy Study :
A study involving various thiophene derivatives demonstrated that compounds with similar structural features exhibited enhanced antibacterial properties compared to standard antibiotics like ampicillin. The most active derivative showed an MIC as low as 0.004 mg/mL against Enterobacter cloacae . -
Cytotoxicity Assessment :
Preliminary cytotoxicity studies using the MTT assay indicated that certain derivatives had acceptable safety profiles against normal human cells (MRC5), suggesting potential therapeutic applications in drug development .
Research Findings
Recent research has focused on synthesizing new derivatives of this compound to explore their biological activities further. The findings suggest that modifications in the substituents can significantly affect the compound's antimicrobial potency and selectivity.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antibacterial | Compounds show activity against various bacteria; MIC values indicate strong efficacy. |
Antifungal | Potential antifungal properties observed; further studies needed for confirmation. |
Cytotoxicity | Initial tests show reasonable safety margins; requires more extensive testing for clinical relevance. |
Properties
Molecular Formula |
C11H14O3S |
---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H14O3S/c1-7-5-6-8(15-7)10(2)11(3,14-10)9(12)13-4/h5-6H,1-4H3 |
InChI Key |
KYRMNCDKAOXDCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2(C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
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